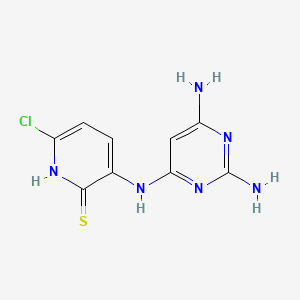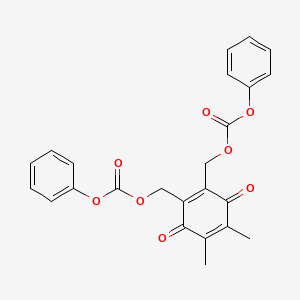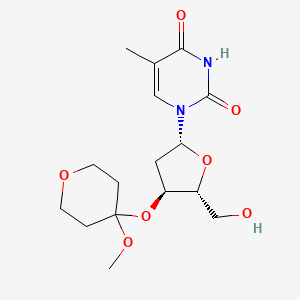
3'-O-(4-Methoxyoxan-4-yl)thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-(4-Methoxyoxan-4-yl)thymidine is a chemical compound that belongs to the class of modified nucleosides It is derived from thymidine, a nucleoside that is a building block of DNA This compound is characterized by the presence of a methoxyoxan group attached to the 3’ position of the thymidine molecule
Vorbereitungsmethoden
The synthesis of 3’-O-(4-Methoxyoxan-4-yl)thymidine typically involves the modification of thymidine through a series of chemical reactions. One common synthetic route includes the protection of the hydroxyl groups of thymidine, followed by the introduction of the methoxyoxan group at the 3’ position. The reaction conditions often involve the use of protecting groups, such as dimethoxytrityl (DMT), and reagents like methoxyoxan-4-yl chloride. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Analyse Chemischer Reaktionen
3’-O-(4-Methoxyoxan-4-yl)thymidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxyoxan group to other functional groups.
Substitution: The methoxyoxan group can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
3’-O-(4-Methoxyoxan-4-yl)thymidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides for research in nucleic acid chemistry.
Biology: This compound is utilized in studies involving DNA replication and repair mechanisms.
Industry: It is used in the production of diagnostic tools and as a reagent in various biochemical assays.
Wirkmechanismus
The mechanism of action of 3’-O-(4-Methoxyoxan-4-yl)thymidine involves its incorporation into DNA, where it can interfere with normal nucleic acid metabolism. The methoxyoxan group can cause steric hindrance, affecting the binding of enzymes involved in DNA replication and repair. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid synthesis .
Vergleich Mit ähnlichen Verbindungen
3’-O-(4-Methoxyoxan-4-yl)thymidine can be compared to other modified nucleosides such as:
5-Methyluridine: Similar in structure but lacks the methoxyoxan group.
5-Fluorouridine: Contains a fluorine atom instead of the methoxyoxan group.
Eigenschaften
CAS-Nummer |
50621-84-6 |
|---|---|
Molekularformel |
C16H24N2O7 |
Molekulargewicht |
356.37 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H24N2O7/c1-10-8-18(15(21)17-14(10)20)13-7-11(12(9-19)24-13)25-16(22-2)3-5-23-6-4-16/h8,11-13,19H,3-7,9H2,1-2H3,(H,17,20,21)/t11-,12+,13+/m0/s1 |
InChI-Schlüssel |
BHZYBLNCCHCREE-YNEHKIRRSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC3(CCOCC3)OC |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC3(CCOCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)
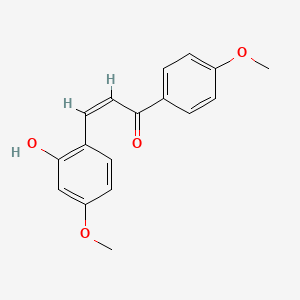
![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
![Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14656682.png)
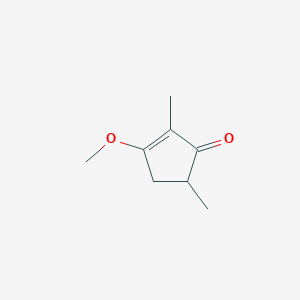

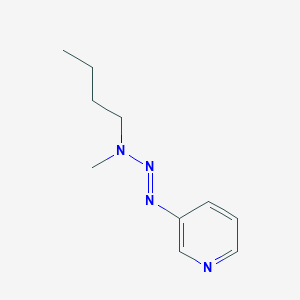


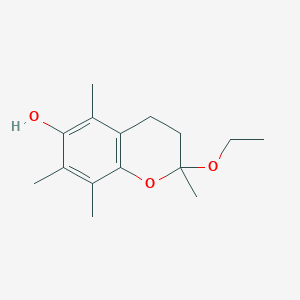
![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)

